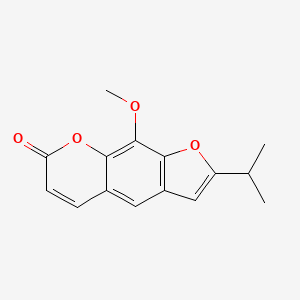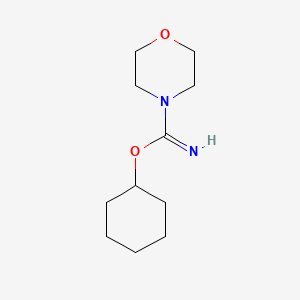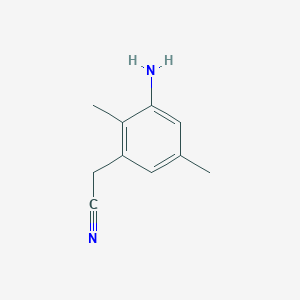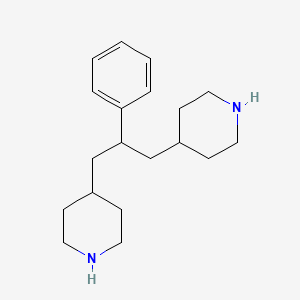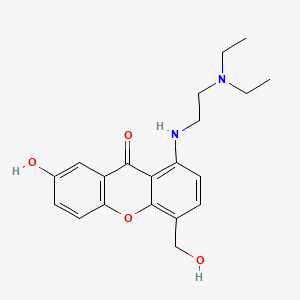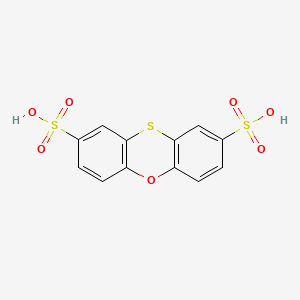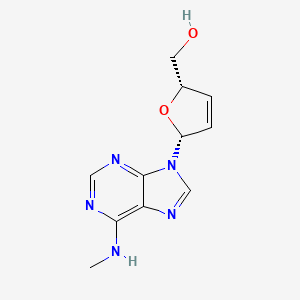
N-Methyl-2',3'-didehydro-2',3'-dideoxyadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine is a synthetic nucleoside analog that has garnered significant attention due to its potential applications in antiviral therapies, particularly in the treatment of human immunodeficiency virus (HIV). This compound is structurally related to naturally occurring nucleosides but has been chemically modified to enhance its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine typically involves the transformation of ribonucleosides into their 2’,3’-didehydro-2’,3’-dideoxy derivatives. One common method includes the radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous reagents .
Industrial Production Methods
Industrial production of N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine involves similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often incorporating automated systems for precise control of reaction conditions. The use of enzymes, such as adenosine deaminase, can also be employed to transform 2’,3’-dideoxyadenosine into its desired derivatives with high efficiency .
化学反应分析
Types of Reactions
N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert the compound into different analogs with varying properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of nucleosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
科学研究应用
N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into cellular processes.
作用机制
N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the replication of the virus’s genetic material. The compound mimics natural nucleosides and gets incorporated into the viral DNA during replication. due to its modified structure, it terminates the DNA chain elongation, effectively halting viral replication .
相似化合物的比较
Similar Compounds
Stavudine (2’,3’-didehydro-3’-deoxythymidine): Another nucleoside analog used in HIV treatment.
Zalcitabine (2’,3’-dideoxycytidine): A similar compound with antiviral properties.
Didanosine (2’,3’-dideoxyinosine): Used in combination therapies for HIV.
Uniqueness
N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine is unique due to its specific modifications, which enhance its stability and efficacy compared to other nucleoside analogs. Its ability to inhibit reverse transcriptase with high specificity makes it a valuable tool in antiviral research and therapy .
属性
CAS 编号 |
117723-57-6 |
|---|---|
分子式 |
C11H13N5O2 |
分子量 |
247.25 g/mol |
IUPAC 名称 |
[(2S,5R)-5-[6-(methylamino)purin-9-yl]-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C11H13N5O2/c1-12-10-9-11(14-5-13-10)16(6-15-9)8-3-2-7(4-17)18-8/h2-3,5-8,17H,4H2,1H3,(H,12,13,14)/t7-,8+/m0/s1 |
InChI 键 |
PTVIQIRZWYHMSO-JGVFFNPUSA-N |
手性 SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C=C[C@H](O3)CO |
规范 SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C=CC(O3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




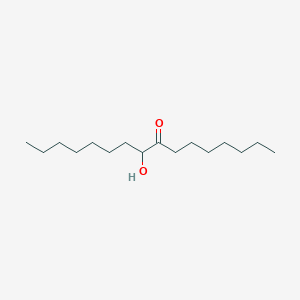
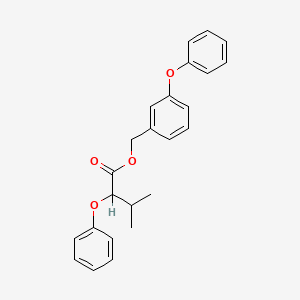
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
